molecular formula C8H8N2O B136801 Furo[2,3-c]pyridin-2-ylmethanamine CAS No. 153863-91-3

Furo[2,3-c]pyridin-2-ylmethanamine

Cat. No.: B136801
CAS No.: 153863-91-3
M. Wt: 148.16 g/mol
InChI Key: HXSLUROWWQKZJQ-UHFFFAOYSA-N
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Description

Furo[2,3-c]pyridin-2-ylmethanamine is a heterocyclic compound that features a fused furan and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its versatile pharmacological properties, including potential anticancer activity . The unique structure of furo[2,3-c]pyridine-2-methanamine allows it to interact with various biological targets, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of furo[2,3-c]pyridine-2-methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of furo[2,3-c]pyridine-2-methanamine may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Furo[2,3-c]pyridin-2-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-c]pyridine-2-carboxylic acid, while reduction may produce furo[2,3-c]pyridine-2-methanol .

Scientific Research Applications

Furo[2,3-c]pyridin-2-ylmethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which furo[2,3-c]pyridine-2-methanamine exerts its effects involves the interaction with specific molecular targets. For instance, it has been shown to bind to serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 (HER2). These interactions disrupt key cellular signaling pathways, leading to the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

  • Furo[2,3-b]pyridine
  • Thieno[2,3-c]pyridine
  • Pyridine-2(H)-one

Comparison: Furo[2,3-c]pyridin-2-ylmethanamine is unique due to its specific ring fusion and functional groups, which confer distinct biological activities. Compared to furo[2,3-b]pyridine, it exhibits different binding affinities and selectivity towards biological targets. Thieno[2,3-c]pyridine, on the other hand, is often used as a kinase inhibitor but has a different reactivity profile .

Properties

CAS No.

153863-91-3

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

furo[2,3-c]pyridin-2-ylmethanamine

InChI

InChI=1S/C8H8N2O/c9-4-7-3-6-1-2-10-5-8(6)11-7/h1-3,5H,4,9H2

InChI Key

HXSLUROWWQKZJQ-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1C=C(O2)CN

Canonical SMILES

C1=CN=CC2=C1C=C(O2)CN

Synonyms

Furo[2,3-c]pyridine-2-methanamine (9CI)

Origin of Product

United States

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